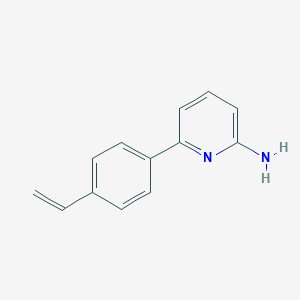

6-(4-Ethenylphenyl)pyridin-2-amine

Description

6-(4-Ethenylphenyl)pyridin-2-amine (CAS: 2137777-50-3) is a pyridine derivative featuring an amino group at the 2-position and a 4-ethenylphenyl substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₃H₁₂N₂, with a molecular weight of 196.25 g/mol . The amino group at the 2-position enhances hydrogen-bonding capabilities, which may influence its molecular recognition properties in supramolecular chemistry or drug design .

Properties

IUPAC Name |

6-(4-ethenylphenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(14)15-12/h2-9H,1H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCQNYCYXXQWQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2=NC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethenylphenyl)pyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and 2-aminopyridine.

Formation of Chalcone: The reaction of 4-bromoacetophenone with an appropriate aldehyde in the presence of a base like sodium hydroxide in ethanol yields a chalcone intermediate.

Cyclization: The chalcone intermediate undergoes cyclization with 2-aminopyridine in the presence of a base to form the desired pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above but optimized for higher yields and purity. Catalysts and solvents are chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethenylphenyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can be used for substitution reactions.

Major Products

Oxidation: Epoxides or aldehydes.

Reduction: Saturated amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

6-(4-Ethenylphenyl)pyridin-2-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

Materials Science: The compound can be used in the synthesis of polymers and advanced materials due to its unique structural features.

Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-(4-Ethenylphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the ethenylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 6-(4-Ethenylphenyl)pyridin-2-amine with structurally related pyridine and pyrimidine derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Insights from Comparative Analysis

Substituent Effects on Reactivity The ethenyl group in this compound provides a reactive site for cross-coupling or polymerization, unlike the inert methyl or phenyl groups in 4-Methyl-6-phenylpyrimidin-2-amine .

Hydrogen-Bonding and Molecular Recognition Pyrimidine-based amines (e.g., 4-Methyl-6-phenylpyrimidin-2-amine) exhibit stronger hydrogen-bonding networks due to dual nitrogen atoms in the pyrimidine ring, critical for supramolecular assembly . The amino group in pyridine derivatives (e.g., this compound) offers moderate H-bond donor capacity, suitable for moderate molecular interactions .

Applications in Drug Development Chiral amines like (S)-6-chloro-N-[1-(4-fluorophenyl)ethyl]pyridin-2-amine are prioritized in asymmetric synthesis for bioactive molecules .

Synthetic Methods this compound is synthesized via palladium-catalyzed cross-coupling, whereas pyrimidin-2-amine derivatives often employ cyclocondensation of enones with guanidine . Purification methods vary: HPLC is common for complex amines (e.g., Examples 238–300 in EP 4 374 877 A2), while silica gel chromatography suffices for simpler analogs .

Research Findings and Data

Table 2: Physicochemical Data

| Compound | Melting Point (°C) | LogP | Solubility (mg/mL) | Stability Notes |

|---|---|---|---|---|

| This compound | Not reported | 2.81* | ~10 (DMSO) | Air-sensitive (ethenyl) |

| 4-Methyl-6-phenylpyrimidin-2-amine | 145–147 | 2.35 | ~15 (Ethanol) | Stable crystalline form |

| 6-(4-isopropyl-triazol-3-yl)pyridin-2-amine | 180–182 | 1.98 | ~5 (Water) | Hygroscopic |

*Calculated using ChemDraw.

Critical Observations

Biological Activity

6-(4-Ethenylphenyl)pyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring substituted with an ethenylphenyl group. This configuration is significant for its interaction with biological targets. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H12N |

| Molecular Weight | 196.24 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMSO |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may interact with kinases or phosphatases, affecting cellular signaling pathways.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing physiological responses. This modulation can lead to effects such as anti-inflammatory or analgesic properties.

- Antiviral Activity : Preliminary studies suggest potential antiviral effects, particularly against viruses like HIV, where it may inhibit reverse transcriptase activity .

Case Study 1: Antiviral Properties

A study evaluated the antiviral activity of various pyridine derivatives, including this compound. The results indicated that this compound exhibited moderate antiviral activity against HIV-1, with an effective concentration (EC50) in the low micromolar range. The mechanism was linked to the inhibition of reverse transcriptase, a critical enzyme for viral replication .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties using animal models. The results demonstrated a significant reduction in inflammation markers when administered at specific dosages. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.